molecular formula C10H12N2O5 B12000771 Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate CAS No. 86022-41-5

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate

Cat. No.: B12000771
CAS No.: 86022-41-5
M. Wt: 240.21 g/mol
InChI Key: QGOBGGUPLZGSOC-DTWKUNHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves several steps. One common method includes the esterification of threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Ring

The nitro group at the 4-position of the phenyl ring facilitates nucleophilic substitution under specific conditions. This reactivity is attributed to the electron-withdrawing nature of the nitro group, which activates the ring for substitution at meta and para positions.

Reaction Type Reagents/Conditions Products References
Aromatic substitutionNaOH, aqueous phase, 80–100°C4-Hydroxy-3-phenyl derivative
Nitro displacementNH₃, ethanol, reflux4-Amino-3-phenyl analog

Mechanistic studies suggest that the reaction proceeds via a σ-complex intermediate, with the nitro group stabilizing negative charge development during the transition state.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity.

Reaction Type Reagents/Conditions Products References
Acidic hydrolysisHCl (1M), H₂O, 60°C, 12 hrsThreo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine
Basic hydrolysisNaOH (2M), ethanol, refluxSodium salt of the carboxylic acid

Reverse-phase HPLC analysis confirms >95% conversion under basic conditions. The reaction follows pseudo-first-order kinetics, with rate constants dependent on solvent polarity.

Reduction of the Nitro Group

The nitro group is reducible to an amine, enabling the synthesis of amino derivatives with potential pharmacological applications.

Reaction Type Reagents/Conditions Products References
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, RT4-Amino-3-phenyl-DL-alaninate
Chemical reductionFe, HCl, H₂O, 70°CAmine derivative

The catalytic method achieves higher selectivity (>90%) compared to chemical reduction (75–80%). IR spectroscopy confirms the disappearance of the nitro stretch (1520 cm⁻¹) post-reduction.

Oxidation of the β-Hydroxy Group

The β-hydroxy group is susceptible to oxidation, forming a ketone under controlled conditions.

Reaction Type Reagents/Conditions Products References
OxidationKMnO₄, H₂SO₄, 0°C3-Phenyl-4-nitro-DL-alaninate ketone

Kinetic studies reveal that steric hindrance from the phenyl ring slows oxidation rates compared to non-aromatic β-hydroxy amino acids.

Stereoselective Reactions

The threo configuration influences stereochemical outcomes in reactions involving the β-hydroxy group:

Reaction Type Reagents/Conditions Stereochemical Outcome References
EpoxidationmCPBA, CH₂Cl₂, RTRetention of threo configuration

Brønsted base catalysis has been employed for enantioselective synthesis of β-hydroxy α-amino acids, highlighting the compound’s utility in asymmetric synthesis .

Scientific Research Applications

Chemical Properties and Structure

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate has the molecular formula C10_{10}H12_{12}N2_2O5_5 and a molecular weight of approximately 240.21 g/mol. It belongs to the category of amino acid derivatives, characterized by a beta-hydroxy group and a nitro group at the 4-position of the aromatic ring, which enhance its biological activity and solubility in various solvents.

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as a lead compound in drug development due to its biological activity. Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in therapeutic contexts.
    • Its structural features allow for interactions with biological macromolecules, which are crucial for understanding its mechanism of action. Interaction studies have indicated binding affinities that could lead to potential therapeutic uses .
  • Biochemical Probes :
    • The compound is utilized as a biochemical probe in various studies, particularly those related to enzyme inhibition and receptor binding. Its unique functional groups contribute to its reactivity with specific biological targets, providing insights into enzyme mechanisms and potential drug interactions.

Research Applications

  • Analytical Chemistry :
    • This compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). This method allows for the purification of the compound from mixtures, facilitating further research into its properties and applications .
    • The reverse phase HPLC method employs acetonitrile and water as the mobile phase, which can be adapted for mass spectrometry applications by replacing phosphoric acid with formic acid. This scalability makes it suitable for both analytical and preparative purposes .
  • Synthesis Studies :
    • Various synthesis methods have been reported for this compound, contributing to its availability for research purposes. These methods often focus on optimizing yields and purity, which are critical for subsequent applications in drug formulation and biochemical assays.

Case Study 1: Anti-Microbial Activity

A study evaluated the anti-bacterial activity of this compound against several human pathogenic bacteria. The compound demonstrated significant inhibitory effects, particularly when modified with electron-withdrawing groups on the phenyl ring, enhancing its efficacy against bacterial strains such as E. coli .

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibition highlighted the compound's potential as an anti-infective agent. Docking studies suggested that this compound could inhibit MurB enzymes in bacteria, providing a pathway for developing new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites may interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

    Threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine: Similar structure but lacks the methyl ester group.

    Methyl threo-beta-hydroxy-4-nitro-3-phenyl-L-alaninate: Similar structure but with a different stereochemistry.

    Methyl threo-beta-hydroxy-4-nitro-3-phenyl-D-alaninate: Similar structure but with a different stereochemistry.

Uniqueness: Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

86022-41-5

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1

InChI Key

QGOBGGUPLZGSOC-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N

Canonical SMILES

COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N

Origin of Product

United States

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